(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride
Overview
Description
“(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride” is a type of ester. Esters are common in organic chemistry and biochemistry, including fats, oils, and triglycerides . They are often used in a wide variety of applications from the food industry to pharmaceuticals .
Synthesis Analysis
The synthesis of esters like “(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride” typically involves the reaction of an alcohol with a carboxylic acid in the presence of a catalyst such as an acid . This process is known as esterification . The specific synthesis process for “(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride” may vary depending on the specific reactants and conditions used.
Molecular Structure Analysis
Esters have a carbonyl group (C=O) adjacent to an ether group (R-O-R’). In the case of “(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride”, the molecule would have a specific arrangement of these groups along with the azetidine ring, the ethyl ester group, and the hydrochloride group .
Chemical Reactions Analysis
Esters like “(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride” can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester reacts with water to form a carboxylic acid and an alcohol . This reaction can be catalyzed by both acids and bases .
Physical And Chemical Properties Analysis
Esters are polar molecules but do not engage in hydrogen bonding, resulting in lower boiling points than their isomeric carboxylic acids . They can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .
Scientific Research Applications
Synthesis and Polymer Applications
(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride has been utilized in the synthesis of poly-(L-azetidine-2-carboxylic acid) through polymeric self-condensation. This process involves the use of pentachlorophenyl and succinimido-esters of L-azetidine-2-carboxylic acid hydrochloride. Such synthesized polymers find applications in the development of materials with unique properties, especially due to the structural peculiarities of azetidine-based compounds (Boni & Verdini, 1974).
Azetidine Derivatives in Peptide Research
Research has also explored azetidine-2-carboxylic acid derivatives possessing various heteroatomic side chains. These derivatives have been synthesized for use in studying the influence of conformation on peptide activity. This application is significant in understanding peptide structure-function relationships, which are crucial in biochemical and pharmacological research (Sajjadi & Lubell, 2008).
Azetidine in Plant Physiology
In the context of plant physiology, azetidine 2-carboxylic acid has been used as an analog of proline to investigate the relationship between protein synthesis and ion transport in plants. This research provides insights into the fundamental biological processes in plants and could have implications for agricultural practices and understanding plant stress responses (Pitman et al., 1977).
Enzymatic Resolution in Chemistry
The compound has also been involved in studies focusing on the enzymatic resolution of methyl N-alkyl-azetidine-2-carboxylates. This application is significant in the field of stereochemistry and the development of optically active compounds, which are critical in various areas of chemical synthesis (Starmans et al., 1998).
Safety And Hazards
Future Directions
Esters like “(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride” have a wide range of applications in various fields. For instance, they are used in the synthesis of other organic compounds, in the food industry for flavors and aromas, and in the pharmaceutical industry for drug development . Future research may focus on developing new synthesis methods, exploring new applications, and improving the properties and safety of these compounds.
properties
IUPAC Name |
ethyl (2S)-azetidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGSFZLUZRAVTQ-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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